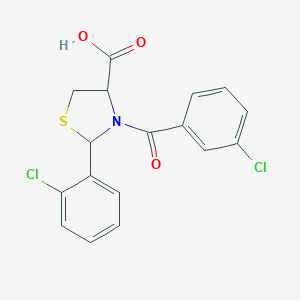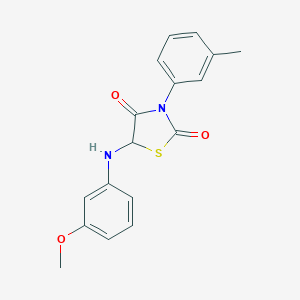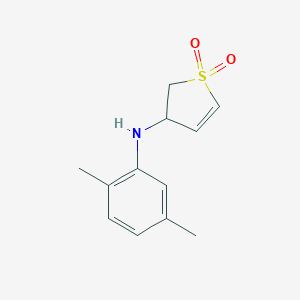![molecular formula C12H16N4O3S B259209 5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IMB-3 and is a sulfonamide derivative that has shown promising results in various studies.
作用機序
The mechanism of action of IMB-3 involves its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes. The inhibition of carbonic anhydrase enzymes has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
IMB-3 has been shown to have various biochemical and physiological effects in scientific studies. It has been found to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can result in a decrease in the acidity of the body, which can have various physiological effects.
実験室実験の利点と制限
One of the advantages of using IMB-3 in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This selectivity can be useful in studying the role of these enzymes in various physiological processes. However, one of the limitations of using IMB-3 is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of IMB-3. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the study of the potential applications of IMB-3 in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, the study of the potential toxicity of IMB-3 and its effects on various physiological processes is an important future direction.
合成法
The synthesis of IMB-3 involves a multi-step process that includes the reaction of 2-bromo-5-isopropylphenol with sodium methoxide to produce the corresponding methoxy derivative. This intermediate compound is then reacted with 1H-[1,2,4]triazole-3-amine to produce the final product, IMB-3.
科学的研究の応用
IMB-3 has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption.
特性
製品名 |
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide |
|---|---|
分子式 |
C12H16N4O3S |
分子量 |
296.35 g/mol |
IUPAC名 |
2-methoxy-5-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O3S/c1-8(2)9-4-5-10(19-3)11(6-9)20(17,18)16-12-13-7-14-15-12/h4-8H,1-3H3,(H2,13,14,15,16) |
InChIキー |
GLEHCGGECQRJGC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
正規SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
溶解性 |
26.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)


![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)

![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)

